(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
1. Photophysical Properties and Quantum Chemical Studies
Quantum chemical calculations have been utilized to explore the electron coupling, electron injection, and electronic as well as photophysical properties of similar penta-2,4-dienamide derivatives. These studies have revealed significant insights into the molecular orbitals, energy gaps, and light harvesting efficiencies, which are crucial for the development of efficient photosensitizers in solar cells and other photovoltaic applications (Irfan et al., 2013).
2. Synthesis and Structural Analysis
In the domain of synthetic chemistry, penta-2,4-dienamides and their derivatives have been a focus of study for their potential in creating complex molecular structures. Investigations into the metabolic products of microorganisms have led to the isolation and structural characterization of phenylpentadienamides, highlighting the compound's significance in natural product chemistry and its potential as a lead compound for drug development (Potterat et al., 1994).
3. Material Science and Engineering
For material science, the study of donor-bridge-acceptor triphenylamine-based sensitizers, which share structural similarities with the compound , provides insights into designing materials with desirable electronic and photonic properties. Such materials are vital for applications in light-emitting diodes, photodetectors, and other optoelectronic devices (Irfan et al., 2013).
4. Organic Synthesis and Reaction Mechanisms
Research into the reaction mechanisms and synthetic applications of pentadienamides has expanded the toolkit of organic chemists, enabling the creation of novel compounds with intricate designs and functionalities. These studies are fundamental in developing new synthetic methodologies that can lead to advancements in pharmaceuticals, agrochemicals, and materials science (Saettel & Wiest, 2000).
5. Anticancer Research
Exploration into the bioactive properties of Schiff base organotin(IV) complexes, which are structurally related to pentadienamides, has shown potential in anticancer drug development. These studies provide a basis for further investigation into the compound's therapeutic applications, particularly in targeting specific cancer cell lines with novel mechanisms of action (Basu Baul et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c1-14(11-15-7-3-2-4-8-15)12-16(13-24)19(26)25-18-10-6-5-9-17(18)20(21,22)23/h2-12H,1H3,(H,25,26)/b14-11-,16-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSCPYURPDIADC-RVFWBLQRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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